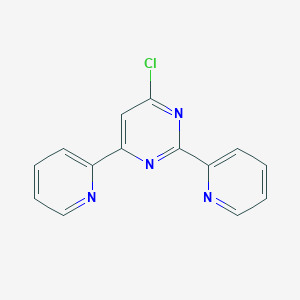

4-Chloro-2,6-di(2-pyridinyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

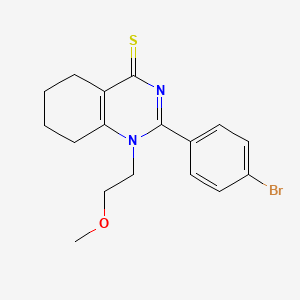

4-Chloro-2,6-di(2-pyridinyl)pyrimidine is a chemical compound with the CAS number 10198-68-2 . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including this compound, has been a subject of research. For instance, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs were obtained in the first step of a synthetic approach. In the next step, several 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives were reported, which were subsequently transformed into 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis

The molecular formula of this compound is C14H9ClN4 . It has a molecular weight of 144.56 g/mol .Chemical Reactions Analysis

Pyrimidines, including this compound, are known to undergo various chemical reactions. For example, they can undergo nucleophilic attack on pyrimidines using N-methylpiperazine, which was shown to be highly regioselective, favoring the formation of C-4 substituted products .Physical and Chemical Properties Analysis

This compound is a white crystalline solid. It exhibits solubility in water and slight solubility in organic solvents. The compound has a pKa value of 6.3, indicating its behavior as a weak base .Wissenschaftliche Forschungsanwendungen

Antiallergic Potential

4-Chloro-2,6-di(2-pyridinyl)pyrimidine derivatives have shown potential in antiallergic applications. Research by Lesher, Singh, and Mielens (1982) revealed that certain compounds derived from 4-Chloro-2-(4-pyridinyl)pyrimidines demonstrated antiallergic activity, particularly effective in rat passive cutaneous anaphylaxis models (Lesher, Singh, & Mielens, 1982).

Molecular Recognition and Hydrogen Bonding

Pyrimidines, including derivatives of this compound, play a crucial role in molecular recognition processes through hydrogen bonding, which is key in biology and medicine. Rajam et al. (2017) studied the crystallization of pyrimidine derivatives, emphasizing their significance in drug action and DNA structure (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Optical Properties and Sensor Applications

This compound derivatives also exhibit interesting optical properties. Hadad et al. (2011) discovered that these compounds can act as colorimetric and luminescent pH sensors, showing dramatic color changes and luminescence switching upon introduction of acid (Hadad, Achelle, García‐Martínez, & Rodríguez‐López, 2011).

Nonlinear Optical Properties

Investigating the nonlinear optical (NLO) properties of pyrimidine derivatives, Hussain et al. (2020) found that 4-thiopyrimidines derivatives, related to this compound, show significant potential in NLO fields, which are vital for optoelectronic applications (Hussain et al., 2020).

Agricultural Applications

Research on pyrimidine structures has also extended into the agricultural sector. Wei (2011) explored the anti-TMV (Tobacco Mosaic Virus) activity of pyrimidine derivatives, highlighting their potential in pesticide innovation (Wei, 2011).

Wirkmechanismus

In terms of its target of action, it’s worth noting that pyrimidine derivatives are often used in the synthesis of drugs due to their wide range of biological activities. For instance, some pyrimidine derivatives have been found to have anticancer properties .

The exact mode of action can vary greatly depending on the specific compound and its molecular structure .

Safety and Hazards

According to the safety data sheet, 4-Chloro-2,6-di(2-pyridinyl)pyrimidine is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Safety precautions such as rinsing the eyes with water, avoiding skin and eye contact, and using only in well-ventilated areas are recommended .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It has been found that similar pyrimidine derivatives have shown promising activity against selected human cancer cell lines . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

Similar compounds have shown to exert cytotoxic effects against various cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1

Molecular Mechanism

Similar compounds have shown promising binding affinities against Bcl2 anti-apoptotic protein

Eigenschaften

IUPAC Name |

4-chloro-2,6-dipyridin-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN4/c15-13-9-12(10-5-1-3-7-16-10)18-14(19-13)11-6-2-4-8-17-11/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJZUIYZPXXSOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=NC(=N2)C3=CC=CC=N3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2723700.png)

![6-ethyl 3-methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2723709.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2723710.png)

![N-[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2723711.png)

![N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2723715.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2723719.png)

![6-(4-Butylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2723723.png)